molecular formula C₂₇H₃₉FO₆ B1146157 1,2-Dihydro Betamethasone 17-Valerate CAS No. 154713-07-2

1,2-Dihydro Betamethasone 17-Valerate

カタログ番号 B1146157
CAS番号: 154713-07-2
分子量: 478.59
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Dihydro Betamethasone 17-Valerate is a synthetic corticosteroid commonly used in the treatment of various skin conditions such as eczema, psoriasis, and dermatitis . It is a potent topical medication that works by reducing inflammation, swelling, and redness of the skin .


Molecular Structure Analysis

The chemical structure of 1,2-Dihydro Betamethasone 17-Valerate consists of a corticosteroid hormone and a valerate ester . The valerate ester enhances the absorption of the medication into the skin, allowing it to reach the affected area more quickly and effectively .


Chemical Reactions Analysis

A stability-indicating RP-HPLC method has been developed for the simultaneous quantitation of impurities of betamethasone-17-valerate and fusidic acid in a topical cream preparation . The method was validated according to current ICH guidelines and was demonstrated to be selective, linear, precise, accurate, robust, and sufficiently sensitive within the validated range .


Physical And Chemical Properties Analysis

Betamethasone 17-Valerate has a molecular formula of C27H37FO6 and an average mass of 476.578 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 598.9±50.0 °C at 760 mmHg, and a flash point of 316.0±30.1 °C .

科学的研究の応用

Treatment of Inflammatory Skin Conditions

Betamethasone-17-valerate is used in a topical pharmaceutical cream for the treatment of inflammatory skin conditions and associated secondary infections . The cream contains active pharmaceutical ingredients (APIs) including betamethasone-17-valerate and fusidic acid .

Stability-Indicating Analysis

A novel stability-indicating RP-HPLC method has been developed for the simultaneous quantitation of impurities of both APIs present in this cream . This method is used during formulation development and stability studies .

Anti-Inflammatory Efficacy Enhancement

Betamethasone valerate-loaded niosomes have been formulated to improve the drug’s anti-inflammatory efficacy and reduce its systemic side effects . This is achieved by providing prolonged and localized drug delivery into the skin .

Niosomal Encapsulation

Niosomes are prepared by thin-film hydration using different molar ratios of surfactant, cholesterol, and charge inducers . These niosomes are used to encapsulate betamethasone valerate, enhancing its delivery and efficacy .

In-Vitro Release Kinetics

The release kinetics of betamethasone valerate from niosomes have been studied in vitro . The niosomes showed a biphasic release pattern which was more sustained than the free drug suspension .

Rheological Behavior Study

The rheological behavior of niosomal gels containing betamethasone valerate has been studied . These gels exhibited good spreadability, suitable pH values, and favorable rheological behavior .

Safety and Hazards

Betamethasone 17-Valerate may cause damage to the endocrine system through prolonged or repeated exposure . It may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects . It causes skin irritation and may cause an allergic reaction . It may be harmful if swallowed . Repeated exposure may cause skin dryness or cracking .

作用機序

Target of Action

1,2-Dihydro Betamethasone 17-Valerate, a synthetic adrenocorticosteroid, primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of inflammation, immune responses, and various cellular functions .

Mode of Action

Upon binding to its target, 1,2-Dihydro Betamethasone 17-Valerate exerts its effects by controlling the rate of protein synthesis, depressing the migration of polymorphonuclear leukocytes and fibroblasts, and reversing capillary permeability and lysosomal stabilization at the cellular level . This interaction results in the prevention or control of inflammation .

Biochemical Pathways

The compound suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor and reduced production of interleukins, TNF-α, GM-CSF . These actions affect various biochemical pathways, leading to decreased inflammation and immune response .

Pharmacokinetics

The extent of percutaneous absorption of 1,2-Dihydro Betamethasone 17-Valerate is determined by many factors including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . The compound is metabolized in the liver and excreted in the urine . The time to peak serum concentration after intravenous administration is between 10 to 36 minutes, and the elimination half-life is approximately 6.5 hours .

Result of Action

The molecular and cellular effects of 1,2-Dihydro Betamethasone 17-Valerate’s action include the relief of pruritic and inflammatory symptoms of corticosteroid-responsive dermatoses . It also has immunosuppressive properties, making it useful in managing several disease states including autoimmune disorders .

Action Environment

The action, efficacy, and stability of 1,2-Dihydro Betamethasone 17-Valerate can be influenced by various environmental factors. For instance, the use of occlusive dressings with topical steroids significantly increases the absorption, thereby increasing the risk for adverse effects . Furthermore, the integrity of the skin (intact vs abraded) can also affect the extent of percutaneous absorption .

特性

IUPAC Name

[(8S,10S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h13,16,19-21,29,31H,5-12,14-15H2,1-4H3/t16?,19-,20-,21?,24-,25-,26?,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEYXUARKUPLOZ-GEOKMHBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@@]1(C(C[C@@H]2[C@@]1(CC(C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydro Betamethasone 17-Valerate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。